molecular formula C5H12O2 B104693 1,5-Pentanediol CAS No. 111-29-5

1,5-Pentanediol

Cat. No.: B104693
CAS No.: 111-29-5
M. Wt: 104.15 g/mol
InChI Key: ALQSHHUCVQOPAS-UHFFFAOYSA-N
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Description

1,5-Pentanediol is an organic compound with the chemical formula HO(CH₂)₅OH. It is a viscous, colorless liquid that is miscible with water. This compound is part of the diol family, which means it contains two hydroxyl groups. This compound is primarily used as a plasticizer and in the production of polyesters, which are utilized as emulsifying agents and resin intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Pentanediol can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of glutaric acid derivatives. The process involves the following steps:

Chemical Reactions Analysis

1,5-Pentanediol undergoes various chemical reactions, including:

  • Oxidation: : The hydroxyl groups in this compound can be oxidized to form glutaric acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form pentane by using strong reducing agents such as lithium aluminum hydride.

  • Substitution: : The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids. For example, reacting this compound with hydrochloric acid can produce 1,5-dichloropentane .

Comparison with Similar Compounds

1,5-Pentanediol can be compared with other similar diols, such as:

This compound is unique due to its specific chain length, which provides a balance between flexibility and rigidity in polymer applications. This makes it a valuable compound in the production of various materials with tailored properties .

Properties

IUPAC Name

pentane-1,5-diol
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InChI

InChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2
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InChI Key

ALQSHHUCVQOPAS-UHFFFAOYSA-N
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Canonical SMILES

C(CCO)CCO
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Molecular Formula

C5H12O2
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Related CAS

31784-47-1
Record name Polypentylene glycol
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DSSTOX Substance ID

DTXSID2041256
Record name 1,5-Pentanediol
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Molecular Weight

104.15 g/mol
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Physical Description

Liquid, Viscous liquid; [Merck Index] Colorless viscous liquid; Hygroscopic; [Alfa Aesar MSDS]
Record name 1,5-Pentanediol
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Boiling Point

240 °C
Record name 1,5-Pentanediol
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Flash Point

129 °C (265 °F) (open cup), 136 °C (277 °F) - closed cup
Record name 1,5-Pentanediol
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Solubility

Miscible with water, Soluble in water, Miscible with methanol, ethanol, acetone, ethyl acetate. Soluble in ether (25 °C) 11% w/w. Limited solubility in benzene, trichloroethylene, methylene chloride, petroleum ether, heptane., Soluble in alcohols, acetone, and relatively insoluble in aliphatic and aromatic hydrocarbons
Record name 1,5-Pentanediol
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Density

0.9941 g/cm cu at 20 °C; 0.9858 g/cm cu at 25 °C
Record name 1,5-Pentanediol
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Vapor Pressure

0.0039 [mmHg], 3.90X10-3 mm Hg at 25 °C
Record name 1,5-Pentanediol
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Impurities

A gas chromatographic/mass-spectrometry analysis was performed to determine the impurities in 1,5-Pentanediol. 1,5-Pentanediol was found to be 98.1% pure with a total of 0.28% unknown impurities, stated by the authors not to be diols. Contamination by water, 1,5-hexanediol, and 1,6-Hexanediol was found to be 0.02%, 1.02%, and 0.56%, respectively. Other diol impurities, including 1,4-Butanediol, 2,5-Hexanediol, and cyclic diols, were below the limit of detection (< 0.05%).
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Color/Form

Viscous, oily liquid, Colorless

CAS No.

111-29-5
Record name 1,5-Pentanediol
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Melting Point

-18 °C
Record name 1,5-Pentanediol
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Synthesis routes and methods

Procedure details

This can be accomplished by a partial replacement of the aforementioned diols by other diols such as 1,2-propane diol and 2,3-butane diol, or by using methyl-substituted dicarbonic acids. By using the aforementioned longer-chained glycols, such as 1,4-butane diol, 1,5-pentane diol and/or 1,6-hexane diol, elastomers of increased hydrolytic stability are obtained.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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